molecular formula C16H12ClIN2O2S B3691836 N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide

Cat. No.: B3691836
M. Wt: 458.7 g/mol
InChI Key: UQBCVBOWCRYHEX-UHFFFAOYSA-N
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Description

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetylphenyl group, a carbamothioyl group, and a benzamide structure with chlorine and iodine substituents. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. The reaction is carried out under inert conditions with refluxing to ensure the formation of the desired product . The spectroscopic characterization, including 1H-NMR, 13C-NMR, and FT-IR, confirms the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorine and iodine substituents on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-acetylphenyl)carbamothioyl]pivalamide
  • N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide

Uniqueness

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide stands out due to the presence of both chlorine and iodine substituents on the benzamide ring. This unique combination of halogens enhances its reactivity and potential for forming diverse derivatives. Additionally, its strong enzyme inhibition activity makes it a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIN2O2S/c1-9(21)10-2-5-12(6-3-10)19-16(23)20-15(22)13-8-11(18)4-7-14(13)17/h2-8H,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBCVBOWCRYHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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